Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8/h8-10,12H,2-7H2,1H3 |
InChI Key |
NBYDJFXOZNFYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with oxan-4-yl-containing reagents. One common method involves the esterification of 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The structural and functional analogues of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate can be categorized based on substituent variations at the pyrrolidine ring’s 4-position. Key comparisons include:
Table 1: Structural Comparison of this compound and Analogues
| Compound Name | Substituent (4-position) | Molecular Formula | Molecular Weight | CAS Number | Key Properties (Inferred) |
|---|---|---|---|---|---|
| This compound | Oxan-4-yl (tetrahydropyran) | C18H25NO3 | 303.39 | EN300-26690563 | Moderate lipophilicity, H-bond capacity |
| Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate | 2-Chlorophenyl | C12H12ClNO2 | 255.69 | 939758-11-9 | High lipophilicity, π-π interactions |
| trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride | 4-Fluorophenyl | C12H15ClFNO2 | 259.71 | 1236862-40-0 | Enhanced metabolic stability |
| Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Trifluoromethyl | C7H11ClF3NO2 | 233.62 | 2140264-93-1 | High electronegativity, improved bioavailability |
| 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride | Oxan-4-yl (carboxylic acid) | C10H18ClNO3 | 235.71 | 2173996-79-5 | Higher polarity, reduced cell permeability |
Key Differences and Implications
Substituent Effects :
- Oxan-4-yl Group : The tetrahydropyran ring enhances solubility via oxygen-mediated hydrogen bonding while maintaining moderate lipophilicity. This contrasts with aromatic substituents (e.g., 2-chlorophenyl, 4-fluorophenyl), which increase lipophilicity and enable π-π stacking but may reduce solubility .
- Trifluoromethyl Group : The electron-withdrawing CF₃ group improves metabolic stability and bioavailability compared to oxan-4-yl, making it suitable for targeting enzymes like kinases .
Stereochemical Variations :
- Compounds like methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride highlight the importance of stereochemistry in drug-receptor interactions. The (3R,4R) configuration may optimize binding to chiral targets compared to the racemic oxan-4-yl derivative .
Functional Group Modifications :
- Replacing the methyl ester with a carboxylic acid (e.g., 3-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride) increases polarity, reducing cell permeability but improving solubility for parenteral formulations .
Biological Activity
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₉NO₃ and a molecular weight of approximately 213.27 g/mol. Its structure features a pyrrolidine ring substituted with an oxan-4-yl group and a carboxylate ester functional group, which is significant for its biological interactions.
This compound interacts with various molecular targets, particularly enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, altering their function and activity.
- Receptor Modulation : It may influence signal transduction pathways by interacting with receptors.
This interaction is crucial for understanding its role in metabolic regulation and enzyme kinetics, making it a candidate for further pharmacological research.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens.
- Anticancer Activity : Investigations have shown that it can inhibit cancer cell proliferation through multiple pathways, including inducing apoptosis in tumor cells.
- Antiviral Activity : Recent studies indicate efficacy against viral infections, including inhibition of SARS-CoV-2's main protease (3CLpro), demonstrating strong binding affinity.
Case Studies
Several case studies have explored the biological effects of this compound:
- A study demonstrated that this compound inhibited the proliferation of human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A375 (melanoma), suggesting its potential as an anticancer agent .
- Another investigation highlighted its antiviral properties, particularly against HIV by targeting the CCR5 receptor, indicating that structural modifications could enhance its potency against viral infections.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | Antiviral | Not specified | |
| 1,3,3,4-tetrasubstituted pyrrolidine | CCR5 Antagonist | 2.9 | |
| N-substituted pyrrolidine | Arginase Inhibitor | 1.3 |
Applications in Pharmaceutical Development
Given its promising biological activities, this compound is being explored for:
Q & A
Q. What are the recommended methods for synthesizing Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate with high enantiomeric purity?
Methodology :
- Chiral Synthesis : Utilize enantioselective catalytic methods, such as asymmetric hydrogenation or organocatalytic approaches, to achieve high enantiomeric excess (ee). For example, chiral esters like (3R,4R)-configured derivatives can be synthesized using benzyl-protected intermediates followed by deprotection and carboxylation (see for chiral ester synthesis).
- Protection-Deprotection Strategies : Employ tert-butyl or benzyl groups to protect reactive sites (e.g., amines) during synthesis, minimizing side reactions.
Q. How can X-ray crystallography determine the absolute configuration of this compound?
Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow high-quality crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELX programs (SHELXL for refinement) to solve the structure, with Flack or Hooft parameters to assign absolute configuration.
- Software Integration : Process data using WinGX for structure visualization and ORTEP for anisotropic displacement ellipsoid plots. Example: A similar pyrrolidine derivative was resolved using SHELXL, confirming (3R,4R) stereochemistry.
Q. Which spectroscopic techniques reliably characterize stereochemistry?
Methodology :
- NMR : Use - NOESY to identify through-space proton interactions, confirming ring puckering in pyrrolidine derivatives.
- Polarimetry : Measure optical rotation to correlate with enantiomeric purity.
- X-ray Validation : Cross-reference NMR data with SC-XRD results for absolute configuration (e.g., used SC-XRD to validate a pyrrolidine derivative’s stereochemistry).
Advanced Research Questions
Q. How can hydrogen bonding patterns influence crystal packing, and what tools analyze these interactions?
Methodology :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) and predict packing behavior. For example, intramolecular H-bonds in pyrrolidine rings may stabilize specific conformers.
- Software Tools : Use Mercury CSD 2.0 to visualize H-bond networks and calculate interaction distances/angles. The Materials Module in Mercury enables systematic searches for packing motifs in crystallographic databases.
Q. What strategies resolve contradictions between computational predictions and experimental NMR data?
Methodology :
- Conformational Sampling : Perform molecular dynamics (MD) simulations or density functional theory (DFT) to model flexible pyrrolidine rings. Compare computed chemical shifts with experimental NMR data.
- Validation via Crystallography : If computational models conflict with NMR, use SC-XRD to resolve ambiguities (e.g., combined SC-XRD and NMR for structural validation).
Q. How do crystallization solvents affect polymorphic outcomes?
Methodology :
- Solvent Screening : Test polar (e.g., ethanol) vs. non-polar (e.g., toluene) solvents to induce different H-bonding networks. For example, demonstrated solvent-dependent polymorphism in a hexahydroquinoline derivative.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorph transitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
